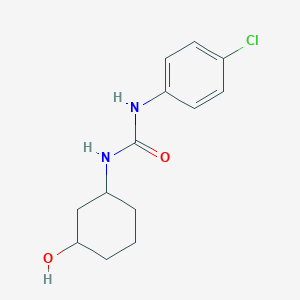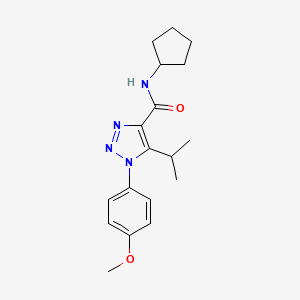![molecular formula C21H22N2O3 B6502992 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 859116-96-4](/img/structure/B6502992.png)
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is C21H22N2O3.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective inhibitors .科学的研究の応用
MCPP has been used in a variety of scientific research applications. It has been used to study the effects of serotonin, dopamine, and other neurotransmitters on the body. It has also been used to study the effects of drugs on cellular and molecular levels. MCPP has been used in studies examining the effects of drugs on the brain, liver, and other organs. It has also been used to study the effects of drugs on behavior and to investigate the effects of drugs on memory and learning.
作用機序
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . The compounds were found to interact with the crystal structure of oxidoreductase proteins .
Mode of Action
It’s suggested that the compound interacts with its targets, possibly oxidoreductase proteins, leading to changes that result in its antimicrobial activity .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .
Result of Action
The compound has been reported to exhibit significant antibacterial and antifungal activity, suggesting it may lead to the inhibition or death of these microorganisms .
実験室実験の利点と制限
MCPP has a variety of advantages and limitations for lab experiments. The main advantage of MCPP is that it is a small molecule, which makes it easier to study in a laboratory setting. Additionally, MCPP is a synthetic molecule, which makes it easier to control the concentration of the compound in the experiment. However, MCPP also has some limitations. For example, it is not as potent as some other molecules, so it may not be as effective in certain experiments. Additionally, MCPP is not well-studied, so there may be unknown effects that could be discovered with further research.
将来の方向性
MCPP has a variety of potential future directions for research. One potential direction is to further investigate the effects of MCPP on the brain and other organs. Additionally, further research could be conducted to investigate the effects of MCPP on behavior and memory. Additionally, further research could be conducted to investigate the effects of MCPP on drug metabolism and drug interactions. Finally, further research could be conducted to investigate the effects of MCPP on the development of new drugs and treatments.
合成法
MCPP can be synthesized using a variety of methods. The most common method is by using a reaction between piperidine and 4-chlorophenylpiperazine. This reaction yields an intermediate product, which is then reacted with 7-methoxy-4-chloro-2H-chromen-2-one in the presence of a base such as sodium hydroxide. The resulting product is MCPP. Other methods for synthesizing MCPP can also be used, such as the reaction between piperazine and 4-chlorophenylpiperazine in the presence of an acid, or the reaction between piperazine and 4-chlorophenylpiperazine in the presence of a base.
特性
IUPAC Name |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-7-8-19-16(13-21(24)26-20(19)14-18)15-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZNUWBLAZAELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6502915.png)
![ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6502918.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide](/img/structure/B6502924.png)

![5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6502933.png)
![7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6502960.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6502966.png)

![N'-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6502981.png)
![N'-[(2-chlorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6502982.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6502986.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503002.png)
![N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6503007.png)